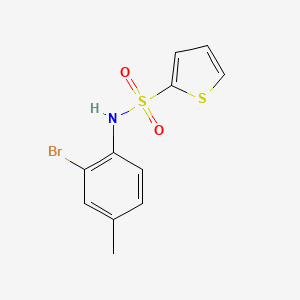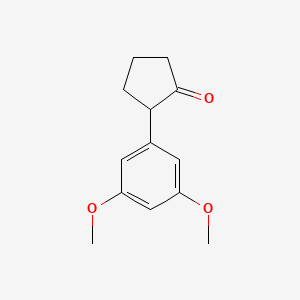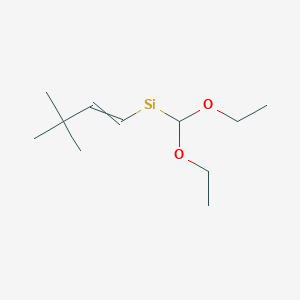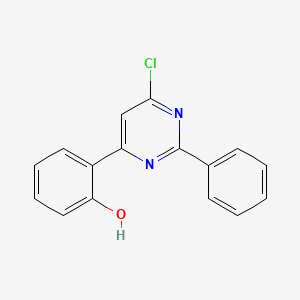![molecular formula C24H14O3 B14383641 3,4-Diphenylindeno[1,2-b]pyran-2,5-dione CAS No. 89671-59-0](/img/structure/B14383641.png)
3,4-Diphenylindeno[1,2-b]pyran-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diphenylindeno[1,2-b]pyran-2,5-dione is a chemical compound that belongs to the class of indeno-pyran derivatives. This compound is characterized by its unique structure, which includes a fused indene and pyran ring system with two phenyl groups attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenylindeno[1,2-b]pyran-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenylindene-1,3-dione with benzaldehyde in the presence of a base can lead to the formation of the desired compound. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diphenylindeno[1,2-b]pyran-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the indeno-pyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can lead to various substituted derivatives depending on the nature of the substituent .
Aplicaciones Científicas De Investigación
3,4-Diphenylindeno[1,2-b]pyran-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of organic materials with specific properties, such as organic semiconductors
Mecanismo De Acción
The mechanism of action of 3,4-Diphenylindeno[1,2-b]pyran-2,5-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The exact pathways and molecular targets are still under investigation, but the compound’s structure allows it to engage in multiple interactions within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-2-one: A simpler pyran derivative with different reactivity and applications.
4H-Pyran-4-one: Another pyran derivative with distinct chemical properties.
Indeno[1,2-b]pyran-2,5-dione: A closely related compound with variations in the substitution pattern.
Uniqueness
3,4-Diphenylindeno[1,2-b]pyran-2,5-dione is unique due to its fused ring system and the presence of two phenyl groups. This structure imparts specific chemical and biological properties that distinguish it from other pyran derivatives.
Propiedades
Número CAS |
89671-59-0 |
|---|---|
Fórmula molecular |
C24H14O3 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
3,4-diphenylindeno[1,2-b]pyran-2,5-dione |
InChI |
InChI=1S/C24H14O3/c25-22-17-13-7-8-14-18(17)23-21(22)19(15-9-3-1-4-10-15)20(24(26)27-23)16-11-5-2-6-12-16/h1-14H |
Clave InChI |
IHFQHHPFZUTARW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate](/img/structure/B14383558.png)
![Methyl [2-(hydroxyimino)propyl]phosphonate](/img/structure/B14383564.png)
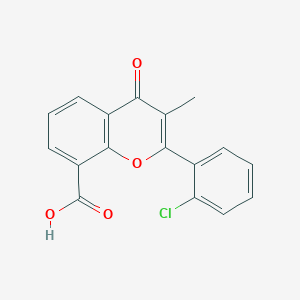
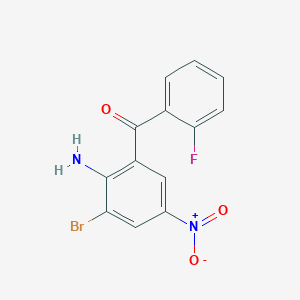

![2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383596.png)

![3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride](/img/structure/B14383617.png)
![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14383621.png)
![Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate](/img/structure/B14383631.png)
